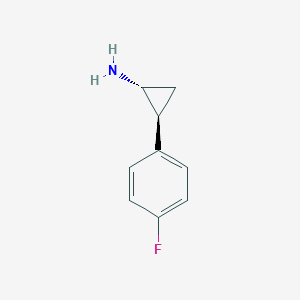

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150434 | |

| Record name | 4-Fluorotranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113516-71-5 | |

| Record name | 4-Fluorotranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorotranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Asymmetric Synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine: A Technical Guide

Introduction: The Significance of a Chiral Cyclopropylamine

The (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine core is a privileged scaffold in modern medicinal chemistry. As a fluorinated analogue of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, this specific stereoisomer has garnered significant interest for its potential in developing novel therapeutics. The rigid cyclopropane ring constrains the molecule into a specific conformation, enhancing its binding affinity and selectivity for biological targets. The fluorine substituent can improve metabolic stability, bioavailability, and binding interactions. The precise spatial arrangement of the amine and the fluorophenyl groups, defined by the (1R,2S) stereochemistry, is often crucial for potent and selective biological activity. Consequently, robust and efficient methods for its asymmetric synthesis are highly sought after by researchers and drug development professionals. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of this valuable building block, focusing on the underlying principles, practical experimental protocols, and comparative analysis of the methodologies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

-

Catalytic Asymmetric Cyclopropanation: This approach involves the direct creation of the chiral cyclopropane ring from a prochiral olefin using a chiral catalyst.

-

Enzymatic Kinetic Resolution: This method separates the desired enantiomer from a racemic mixture of the amine using a stereoselective enzyme.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of the cyclopropanation step.

Each of these strategies offers distinct advantages and challenges, which will be discussed in detail in the following sections.

Catalytic Asymmetric Cyclopropanation: Building Chirality Directly

This elegant strategy constructs the chiral cyclopropane ring with high enantiocontrol, often in a single step. The most common approach involves the reaction of 4-fluorostyrene with a diazoacetate in the presence of a chiral transition metal catalyst, typically based on rhodium or copper. The resulting cyclopropanecarboxylate is then converted to the target amine.

Rhodium-Catalyzed Cyclopropanation

Chiral dirhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of olefins with diazo compounds.[1][2] The reaction proceeds through a chiral rhodium carbene intermediate, which then transfers the carbene moiety to the olefin. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.

Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation:

Sources

An In-Depth Technical Guide to the Biological Mechanism of Action of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Introduction: A Profile of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

This compound is a synthetic, small-molecule organic compound belonging to the phenylcyclopropylamine class. Structurally, it is a fluorinated analog of tranylcypromine, a well-established pharmaceutical agent. The presence of a fluorine atom at the para-position of the phenyl ring and the specific trans stereochemistry of the cyclopropane ring are key features that significantly influence its biological activity. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its biological effects, with a primary focus on its interaction with monoamine oxidases (MAOs). Additionally, potential off-target activities, particularly concerning Lysine-Specific Demethylase 1 (LSD1), will be explored. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidases

The principal biological targets of this compound are the flavin-dependent enzymes, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are located on the outer mitochondrial membrane and are crucial for the oxidative deamination of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as other biogenic and dietary amines.[1][2] By inhibiting these enzymes, this compound effectively increases the synaptic concentration of these neurotransmitters, a mechanism central to the treatment of various neurological and psychiatric disorders.[1][2]

Mechanism-Based Inactivation: A Covalent Modification of the FAD Cofactor

This compound functions as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[1][3] This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently binds to the enzyme, leading to its inactivation.

The proposed mechanism proceeds as follows:

-

Initial Binding: The inhibitor reversibly binds to the active site of the MAO enzyme.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the amine group of the cyclopropylamine. This process involves a single-electron transfer, leading to the formation of a radical intermediate.

-

Ring Opening and Covalent Adduct Formation: The highly strained cyclopropane ring of the radical intermediate undergoes homolytic cleavage. This generates a reactive species that rapidly forms a covalent bond with the FAD cofactor.[3] Spectral analyses of MAO inactivation by cyclopropylamines show a characteristic bleaching of the flavin absorbance, consistent with this covalent modification.[3]

This irreversible inactivation means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take a considerable amount of time.

}

Potency and Selectivity: The Influence of Fluorination and Stereochemistry

The introduction of a fluorine atom at the 4-position of the phenyl ring in tranylcypromine has been shown to significantly enhance its inhibitory potency against both MAO-A and MAO-B. Studies on 4-fluorotranylcypromine indicate a roughly 10-fold increase in potency compared to the non-fluorinated parent compound in in vitro assays using rat brain homogenates.[4][5] This increased potency is attributed to the electron-withdrawing nature of the fluorine atom, which can influence the electronic properties of the phenyl ring and its interaction with the enzyme's active site.

| Compound | Target | IC50 / Ki (approximate) | Reference |

| Tranylcypromine | MAO-A / MAO-B | Micromolar range | [6] |

| 4-Fluorotranylcypromine | MAO-A / MAO-B | ~10-fold more potent than tranylcypromine | [4][5] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [1] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [1] |

Table 1: Comparative inhibitory potencies of selected cyclopropylamine derivatives. Note: Data for this compound is not available and is inferred from related compounds.

Potential Off-Target Activity: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A significant consideration in the pharmacological profile of this compound is its potential interaction with Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone tails.[7]

Shared Mechanistic Features with MAOs

The structural and mechanistic similarities between MAOs and LSD1 make the latter a potential off-target for cyclopropylamine-based inhibitors. Both enzyme families utilize a FAD cofactor to catalyze the oxidation of amine substrates. Consequently, mechanism-based inhibitors designed to target the FAD in MAOs can also inactivate LSD1.[7] Tranylcypromine itself is a known inhibitor of LSD1.[6][8]

Implications of LSD1 Inhibition

The inhibition of LSD1 has significant implications, particularly in the context of oncology, as LSD1 is often overexpressed in various cancers.[] However, for therapeutic applications targeting the central nervous system, LSD1 inhibition could represent an undesirable off-target effect, potentially leading to unintended consequences due to altered gene expression. Some studies on cis-cyclopropylamine derivatives have shown that it is possible to achieve selectivity for MAO-B over LSD1.[1] Further investigation is required to determine the specific activity of this compound against LSD1 to fully characterize its selectivity profile.

}

Experimental Protocols for Characterization

The following protocols outline standard methodologies for assessing the inhibitory activity of this compound against MAO-A and MAO-B.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is a common method for determining the IC50 values of a test compound against MAO-A and MAO-B.

Principle:

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed deamination of a substrate. The H₂O₂ reacts with a probe to generate a fluorescent signal that is proportional to MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (test inhibitor)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test inhibitor and reference inhibitors in assay buffer.

-

Prepare a working solution of the MAO substrate.

-

Prepare a detection reagent mix containing the fluorescent probe and HRP in assay buffer.

-

-

Assay Protocol:

-

To each well of the microplate, add the assay buffer.

-

Add the test inhibitor or reference inhibitor to the appropriate wells.

-

Add the MAO-A or MAO-B enzyme to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Immediately add the detection reagent mix to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of MAO inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

}

Conclusion and Future Directions

This compound is a potent, irreversible, mechanism-based inhibitor of both MAO-A and MAO-B. Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor, leading to time-dependent inactivation of the enzyme. The 4-fluoro substitution is anticipated to enhance its inhibitory potency compared to its non-fluorinated counterpart, tranylcypromine. A critical aspect of its pharmacological profile that warrants further investigation is its activity against LSD1, a related flavin-dependent enzyme, to fully elucidate its selectivity and potential for off-target effects. The experimental protocols described herein provide a robust framework for the detailed characterization of its inhibitory properties. Future research should focus on obtaining precise kinetic data for the inhibition of both MAO isoforms and LSD1 by the pure (1R,2S) enantiomer to guide further drug development and to better understand its therapeutic potential and safety profile.

References

-

Coutts, R. T., Rao, T. S., Baker, G. B., Micetich, R. G., & Hall, T. W. (1987). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. Cellular and Molecular Neurobiology, 7(3), 271–290. [Link]

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1845–1854. [Link]

-

Fisar, Z. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Current Neuropharmacology, 19(12), 2149–2165. [Link]

-

Foley, P., & Youdim, M. B. H. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 16(12), 2373–2378. [Link]

-

Gnerre, C., & Castagnoli, N. (2000). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Medicinal Research Reviews, 20(5), 335–358. [Link]

-

Hruschka, A., & Dimmock, J. R. (2012). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 22(15), 5048–5051. [Link]

-

Mai, A., & Rotili, D. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014–1024. [Link]

-

Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(20), 5963–5968. [Link]

-

Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739–5744. [Link]

-

T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. (2018). Scientific Reports, 8(1), 17997. [Link]

-

Urichuk, L. J., & Coutts, R. T. (1997). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of Psychiatry & Neuroscience, 22(4), 261–268. [Link]

-

Wang, J., & He, Y. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Molecular Pharmacology, 72(3), 541–545. [Link]

-

Weber-Grandke, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Spahn-Langguth, H. (1994). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 37(4), 363–366. [Link]

-

Yelekci, K., & Uğur, A. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(16), 4715–4723. [Link]

-

Yihui, S., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. [Link]

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645–2652. [Link]

-

Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(6), 2005–2012. [Link]

-

Youdim, M. B. H., & Bakhle, Y. S. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. International Journal of Molecular Sciences, 21(24), 9570. [Link]

-

Zarmouh, N. O., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20(8), 1899–1923. [Link]

-

Zhelyazkova, V., & Glozman, R. (2021). Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Current Medicinal Chemistry, 28(32), 6649–6679. [Link]

-

Zisapel, N. (1988). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 34(3), 267–272. [Link]

Sources

- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Introduction

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. Structurally, it features a strained three-membered cyclopropane ring, a primary amine that imparts basicity and nucleophilicity, and a 4-fluorophenyl group that influences its electronic properties and metabolic profile. The trans configuration of the phenyl and amine groups, defined by the (1R,2S) stereochemistry, is crucial for its specific applications in creating stereochemically pure active pharmaceutical ingredients (APIs).

This compound is recognized as a key intermediate in the synthesis of various therapeutic agents, most notably as an impurity and building block for the antiplatelet drug Ticagrelor.[1] Furthermore, the cyclopropylamine motif is a well-established pharmacophore in medicinal chemistry, known for its role in mechanism-based inhibitors targeting enzymes like Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[2]

Given its importance, a thorough understanding of its chemical properties and stability is paramount for researchers, process chemists, and formulation scientists. This guide provides an in-depth analysis of the compound's physicochemical characteristics, inherent stability liabilities, and a framework for its systematic evaluation, ensuring its quality and integrity throughout the drug development lifecycle.

Section 1: Core Physicochemical Properties

The unique combination of a strained aliphatic ring, an aromatic system, and a primary amine dictates the compound's physical and chemical behavior. These properties are fundamental to its handling, reaction chemistry, and formulation.

| Property | Value | Source |

| IUPAC Name | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | PubChem[3] |

| Synonyms | (1R,2S)-rel-2-(4-Fluorophenyl)-cyclopropanamine | Santa Cruz Biotechnology[4] |

| CAS Number | 1314324-00-9 (HCl Salt) | Daicel Pharma Standards[1] |

| Molecular Formula | C₉H₁₀FN (Free Base) C₉H₁₁ClFN (HCl Salt) | PubChem[3] |

| Molecular Weight | 151.18 g/mol (Free Base) 187.64 g/mol (HCl Salt) | Daicel Pharma Standards[1] |

| Solubility | Soluble in Methanol | Daicel Pharma Standards[1] |

| Physical Form | Solid, White | ChemicalBook[5] |

| Storage | 2°C to 8°C, in a tightly-closed container | Daicel Pharma Standards[1], AK Scientific, Inc.[6] |

| Topological Polar Surface Area | 26 Ų | PubChem[7] |

Structural Visualization

Caption: 2D structure of this compound.

Section 2: Chemical Stability and Degradation Profile

The stability of an API intermediate is a critical quality attribute. The cyclopropylamine moiety, while conferring desirable pharmacological properties, is also a source of chemical instability.[8] Understanding its degradation pathways is essential for defining storage conditions, formulation strategies, and analytical method development.

Inherent Reactivity of the Cyclopropylamine Moiety

The primary chemical liability of this molecule resides in the cyclopropylamine group. A study on the structurally related compound GSK2879552, which also contains a cyclopropylamine, revealed a significant degradation pathway involving hydrolytic ring-opening under high pH conditions.[8] This susceptibility is attributed to the inherent strain of the three-membered ring, which can be cleaved under nucleophilic attack facilitated by basic conditions. For drug development professionals, this implies that formulations should maintain a neutral to acidic microenvironment to ensure long-term stability.[8]

Predictive Framework: Forced Degradation Studies

Forced degradation (or stress testing) is an indispensable tool in pharmaceutical development for identifying potential degradation products and elucidating degradation pathways.[9][10] This process provides the necessary information to develop stability-indicating analytical methods and to design robust formulations.[11]

Caption: Workflow for a comprehensive forced degradation study.

Anticipated Degradation Pathways

-

Base-Catalyzed Hydrolysis : This is the most probable degradation route.[8] Under basic conditions (e.g., pH > 8), the cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening products. This pathway must be carefully monitored, as it can significantly impact the shelf-life of the drug substance and product.[8]

-

Oxidative Degradation : As a primary amine, the compound is susceptible to oxidation.[9] Stress testing with agents like hydrogen peroxide can lead to the formation of corresponding oximes, nitroso compounds, or further degradation products.[12] Radical-initiated oxidation, using agents like AIBN, can reveal alternative pathways relevant to auto-oxidation.[9]

-

Thermal Degradation : Exposure to high temperatures can induce degradation, potentially through deamination or rearrangement reactions.[9] While generally more stable than the hydrolytic pathway, it is a critical parameter for assessing stability during manufacturing processes like drying and long-term storage in hot climates.[9]

-

Photodegradation : The presence of the fluorophenyl chromophore suggests a potential for degradation upon exposure to light. Photostability studies, as per ICH Q1B guidelines, are necessary to determine if the compound requires protection from light during storage and manufacturing.[10]

Metabolic Stability Considerations

In a biological context, the cyclopropyl group is often incorporated into molecules to enhance metabolic stability by preventing CYP450-mediated oxidation of adjacent carbons.[13][14] However, for cyclopropylamines, this is more complex. The amine can direct CYP-mediated oxidation, potentially leading to bioactivation and the formation of reactive intermediates.[14] This duality is a key consideration for drug development professionals, balancing the benefits of metabolic stability with the risks of bioactivation.

Section 3: Recommended Protocols and Methodologies

To ensure trustworthiness and reproducibility, stability studies must follow well-defined protocols. The following methodologies provide a self-validating system for assessing the stability of this compound.

Protocol 3.1: Forced Degradation Experimental Workflow

This protocol outlines a standard procedure for stress testing.

-

Preparation of Stock Solution : Prepare a stock solution of the compound (as the HCl salt for better solubility) in methanol or a methanol:water mixture at a concentration of 1 mg/mL.

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C.

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C. Causality Note: This condition is expected to show the most significant degradation and should be monitored closely.

-

Oxidative Stress : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress (Solution) : Heat the stock solution at 60°C.

-

Thermal Stress (Solid) : Store the solid compound in an oven at 80°C.

-

Photolytic Stress : Expose the stock solution and solid compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[10]

-

-

Time Point Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The frequency should be increased for conditions showing rapid degradation.

-

Quenching : Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for analysis (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis : Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products. Peak purity analysis should be performed.

Protocol 3.2: Principles of Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

-

Column and Mobile Phase Screening : Use reverse-phase chromatography (e.g., C18 column). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate) to achieve optimal separation between the parent peak and all degradation peaks generated during the forced degradation study.

-

Method Validation : Validate the chosen method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that all degradation products are resolved from the parent peak.

-

Peak Identification : Use LC-MS/MS to obtain the mass of the degradation products, providing initial clues to their structure. For definitive structural elucidation of major degradants, isolation followed by NMR spectroscopy may be required.[12]

Section 4: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of this compound.

-

Storage Conditions : The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[1] This minimizes the risk of thermal degradation and slows down potential hydrolytic or oxidative processes. It should be stored away from incompatible substances, particularly strong bases and oxidizing agents.[6]

-

Handling Precautions : Based on available safety data, the compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][15] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Conclusion

This compound is a valuable yet sensitive chemical intermediate. Its stability profile is dominated by the reactivity of the cyclopropylamine moiety, with a pronounced vulnerability to hydrolysis under basic conditions. Oxidative and thermal pathways also represent potential degradation routes that must be controlled.

For researchers and drug development professionals, a proactive approach is essential. This includes conducting comprehensive forced degradation studies to map its stability landscape, developing robust stability-indicating analytical methods, and implementing carefully controlled storage and handling conditions. By understanding and mitigating its inherent liabilities, the full potential of this important building block can be realized in the development of next-generation therapeutics.

References

- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- ChemicalBook. (2025, July 19). CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- - Safety Data Sheet.

- PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.

- Daicel Pharma Standards. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-amine hydrochloride.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Semantic Scholar. (2016, December 14). Forced Degradation Studies.

- Covalent Logic. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.

- PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride.

- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

- Pharmaffiliates. (n.d.). rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine.

- AK Scientific, Inc. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheet.

- PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.

- Santa Cruz Biotechnology. (n.d.). trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride.

- ChemicalBook. (2025, July 14). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Sources

- 1. (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-amine hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride salt synthesis

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine Hydrochloride Salt

Executive Summary

This compound is a chiral cyclopropylamine that has become a cornerstone in modern medicinal chemistry.[1] Its rigid, three-dimensional structure is a highly sought-after motif in drug design. Most notably, it serves as a critical chiral building block for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[2][3] The synthesis of this compound is challenging, primarily due to the need for precise control over its absolute and relative stereochemistry to produce the desired trans-(1R,2S) isomer. This guide provides an in-depth analysis of the prevalent synthetic strategies, offering field-proven insights into the methodologies, underlying principles, and analytical validation required for its successful preparation and isolation as a stable hydrochloride salt.

The Strategic Imperative: Achieving Stereochemical Purity

The biological activity of pharmaceuticals containing the 2-(4-fluorophenyl)cyclopropan-1-amine core is intrinsically linked to the specific (1R,2S) configuration. Consequently, the central challenge in its synthesis is the efficient and scalable production of this single stereoisomer. Three principal strategies have emerged to address this challenge:

-

Asymmetric Catalytic Cyclopropanation: The direct formation of the chiral cyclopropane ring from an achiral olefin using a chiral catalyst.

-

Diastereoselective Synthesis via Chiral Auxiliaries: The use of a recoverable chiral molecule to direct the stereochemical outcome of the cyclopropanation reaction.

-

Chiral Resolution of a Racemic Mixture: The synthesis of the racemic trans-amine followed by separation of the desired (1R,2S) enantiomer from its (1S,2R) counterpart.

The choice of strategy depends on factors such as scale, cost of goods, available technology, and the desired level of stereochemical purity.

Caption: Core strategic decisions for synthesizing the target chiral amine.

Detailed Synthetic Pathways and Methodologies

Route A: Catalytic Asymmetric Cyclopropanation

This approach is arguably the most elegant, aiming to construct the chiral cyclopropane ring with the correct stereochemistry in a single step from 4-fluorostyrene. The key to this strategy lies in the use of a chiral catalyst to control the enantioselectivity of the carbene transfer reaction.[4]

Causality of Experimental Choices:

-

Carbene Source: Diazo compounds are common carbene precursors. However, due to their potential instability, alternatives like gem-dichloroalkanes are being explored as safer surrogates.[4][5] The choice of carbene precursor influences the catalyst system and reaction conditions.

-

Catalyst System: Chiral transition metal complexes, often based on rhodium, ruthenium, or cobalt, are employed.[5][6][7][8] The ligand design is critical; it creates a chiral pocket around the metal center, forcing the approaching olefin and carbene to react in a specific orientation, thus inducing asymmetry.

Generalized Experimental Protocol (Catalytic Asymmetric Cyclopropanation):

-

Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, the chiral catalyst (e.g., a dirhodium complex) is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene.

-

Reaction Setup: The catalyst solution is transferred to a reaction vessel maintained under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to the desired temperature (e.g., -78 °C to 25 °C).

-

Substrate Addition: 4-fluorostyrene is added to the reaction vessel.

-

Carbene Precursor Addition: The diazo compound, dissolved in the reaction solvent, is added slowly via syringe pump over several hours to maintain a low stationary concentration, minimizing side reactions.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the cyclopropane derivative. The amine functionality is typically introduced in a subsequent step.

Route B: Diastereoselective Synthesis via Chiral Auxiliary

This classic and robust method involves covalently bonding a chiral auxiliary to an achiral substrate. The inherent stereochemistry of the auxiliary directs the cyclopropanation reaction to favor the formation of one diastereomer over the other.

Causality of Experimental Choices:

-

Chiral Auxiliary: A readily available and easily recoverable chiral molecule, such as L-menthol, is often used.[2][9] It is attached via an ester linkage to a precursor like (E)-3-(4-fluorophenyl)-2-propenoic acid.

-

Cyclopropanating Agent: A reagent like dimethylsulfoxonium methylide is chosen for its reliability in forming the cyclopropane ring from α,β-unsaturated esters.[2]

-

Separation and Cleavage: The resulting diastereomers often exhibit different physical properties (e.g., solubility), allowing for separation by crystallization or chromatography. The auxiliary is then cleaved (e.g., by hydrolysis) to yield the enantiomerically enriched cyclopropanecarboxylic acid.

Caption: Workflow for a chiral auxiliary-based synthesis.

The resulting enantiopure carboxylic acid is then converted to the target amine via a Curtius or Hofmann rearrangement, which proceeds with retention of stereochemistry.[9]

Route C: Chiral Resolution of Racemic trans-Amine

This strategy focuses on preparing the racemic mixture of the trans-2-(4-fluorophenyl)cyclopropan-1-amine and then separating the enantiomers. While it has a theoretical yield limit of 50% for the desired product, its operational simplicity can be advantageous.[10]

Causality of Experimental Choices:

-

Resolving Agent: A chiral acid, such as D-mandelic acid or tartaric acid, is selected.[10][11] The agent must form stable, crystalline salts with the amine. The key is that the two diastereomeric salts—[(1R,2S)-amine • (R)-acid] and [(1S,2R)-amine • (R)-acid]—must have significantly different solubilities in a chosen solvent system to allow for separation by fractional crystallization.[12]

Generalized Experimental Protocol (Chiral Resolution):

-

Salt Formation: The racemic trans-2-(4-fluorophenyl)cyclopropan-1-amine is dissolved in a suitable solvent (e.g., ethanol, isopropanol). A solution of the chiral resolving agent (0.5 to 1.0 molar equivalents) in the same solvent is added.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid this process.

-

Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent.

-

Enantiomeric Purity Check: The enantiomeric excess (ee) of the amine in the isolated salt is determined by chiral HPLC. The crystallization process may be repeated until the desired purity is achieved.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to deprotonate the amine and an organic solvent (e.g., ethyl acetate) is used to extract the free, enantiomerically pure amine.

Final Step: Hydrochloride Salt Formation

The free (1R,2S)-amine is often an oil or low-melting solid and can be susceptible to degradation (e.g., carboxylation via atmospheric CO₂). Conversion to the hydrochloride salt provides a stable, crystalline, and easily handleable solid, which is the standard form for this intermediate.[13]

Experimental Protocol (Salt Formation):

-

The purified this compound free base is dissolved in a suitable solvent, such as methanol, ethanol, or isopropyl acetate.[9][14]

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol) is added dropwise with stirring.[9][14]

-

The hydrochloride salt typically precipitates from the solution. The mixture is stirred at a low temperature for a period to ensure complete precipitation.

-

The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Analytical Technique | Purpose |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirms the chemical structure and connectivity of the molecule.[9][14] |

| Molecular Weight | Mass Spectrometry (MS) | Confirms the molecular formula by determining the mass-to-charge ratio.[15][16] |

| Chemical Purity | HPLC, GC | Quantifies the amount of the target compound relative to any impurities. |

| Enantiomeric Purity | Chiral HPLC | Determines the enantiomeric excess (% ee), confirming the success of the stereoselective synthesis or resolution. |

| Physical Properties | Melting Point, DSC | Characterizes the physical form and thermal properties of the final salt.[9][14] |

Table 1: Key analytical techniques for quality control.

Comparative Analysis and Outlook

Each synthetic route offers a unique balance of efficiency, cost, and complexity.

| Synthetic Strategy | Advantages | Disadvantages |

| Catalytic Asymmetric Cyclopropanation | High atom economy; potentially fewest steps; direct access to the chiral product. | High cost of chiral catalysts/ligands; may require optimization for high ee and de; potential safety issues with reagents (e.g., diazo compounds).[4] |

| Diastereoselective Synthesis | Well-established and reliable; often yields high diastereoselectivity; auxiliary can sometimes be recycled. | Requires stoichiometric amounts of the chiral auxiliary; additional steps for attachment and removal lower overall efficiency. |

| Chiral Resolution | Operationally simpler; avoids complex asymmetric catalysis. | Theoretical 50% maximum yield (unless the unwanted enantiomer is racemized); can be labor-intensive to optimize crystallization conditions.[10] |

Table 2: Comparison of primary synthetic routes.

The field continues to evolve, with significant research focused on developing more active and selective catalysts for asymmetric cyclopropanation, including biocatalytic approaches using engineered enzymes.[17][18][19] These advancements promise to deliver more efficient, safer, and greener manufacturing processes for this vital pharmaceutical intermediate.

References

-

Pietruszka, J., et al. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. Available at: [Link]

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Available at: [Link]

-

Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science. Available at: [Link]

-

ChemistryViews.org. (2016). Synthesis of Chiral Cyclopropyl Amides. Available at: [Link]

-

Pharmaffiliates. (2026). Navigating the Synthesis of Cyclopropylamines: Insights for Chemical Manufacturers. Available at: [Link]

- Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Available at: [Link]

- Google Patents. (CN103435523A) Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

PubMed Central. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Available at: [Link]

- Google Patents. (US3711549A) Process for manufacturing cyclopropylamine.

- Google Patents. (US4590292A) Process for the manufacture of cyclopropylamine.

-

RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform. Available at: [Link]

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

- Google Patents. (WO2013144295A1) Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

- Google Patents. (CN104974017B) The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

-

ACS Publications. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. J. Am. Chem. Soc. Available at: [Link]

-

PubMed. (2010). Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. Available at: [Link]

-

MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

-

Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. Available at: [Link]

- Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

RSC Publishing. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Org. Chem. Front. Available at: [Link]

-

PubMed. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Available at: [Link]

-

Daicel Chiral Technologies. (2021). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]

-

Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. nbinno.com [nbinno.com]

- 4. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Synthesis of Chiral Cyclopropyl Amides - ChemistryViews [chemistryviews.org]

- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 8. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 12. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]

- 13. (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-amine hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 14. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sci-hub.ru [sci-hub.ru]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Introduction

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, a feature present in numerous biologically active molecules, imparts a unique three-dimensional structure that is often crucial for specific molecular interactions. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions such as hydrogen bonding and dipole-dipole forces. This compound serves as a critical chiral building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, structurally similar analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine are key intermediates in the synthesis of the antiplatelet drug Ticagrelor[1][2][3].

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a trans configuration of the amine and fluorophenyl groups relative to the cyclopropane ring. This specific stereochemistry is critical to its function as a chiral intermediate.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes with positions C1 [label="C1", pos="0,0!", fontcolor="#202124"]; C2 [label="C2", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C3", pos="0.75,1.3!", fontcolor="#202124"]; N [label="NH₂", pos="-1.2,-0.5!", fontcolor="#4285F4"]; C4 [label="C4", pos="2.9,0.5!", fontcolor="#202124"]; C5 [label="C5", pos="4.1,0.1!", fontcolor="#202124"]; C6 [label="C6", pos="5.3,0.5!", fontcolor="#202124"]; C7 [label="C7", pos="5.3,1.7!", fontcolor="#202124"]; C8 [label="C8", pos="4.1,2.1!", fontcolor="#202124"]; C9 [label="C9", pos="2.9,1.7!", fontcolor="#202124"]; F [label="F", pos="6.5,2.1!", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- N [label=" (S)"]; C2 -- C4 [label=" (R)"]; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C7 -- F;

// Aromatic double bonds edge [style=bold]; C4 -- C9; C5 -- C6; C8 -- C7; }

Caption: 2D Structure of this compound with atom numbering.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [4] |

| Molecular Weight | 151.18 g/mol | [4] |

| CAS Number (HCl Salt) | 1314324-00-9 | [5][6][7][8] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Chirality | (1R, 2S) configuration | [6] |

Overall Analytical Workflow

The structural elucidation of a chiral amine like this follows a standardized yet rigorous workflow. The process begins with the synthesis, followed by purification. Spectroscopic analysis then provides the necessary evidence for structural confirmation and purity assessment.

Caption: General workflow for the characterization of a novel synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The trans relationship between the C1 and C2 protons results in a characteristically small vicinal coupling constant (~4-5 Hz).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The high-field cyclopropane region is particularly diagnostic. The protons on the three-membered ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-Ar (ortho to F) | 7.10 - 7.00 | dd (pseudo-t) | JHF ≈ 8.8, JHH ≈ 8.8 | Doublet of doublets appearing as a triplet due to similar coupling constants. |

| H-Ar (ortho to Ring) | 7.05 - 6.95 | dd | JHH ≈ 8.8, JFF ≈ 5.5 | Doublet of doublets. |

| H1 (CH-N) | 2.60 - 2.50 | ddd | Jtrans ≈ 4.5, Jcis ≈ 7.5, Jcis ≈ 9.0 | Methine proton adjacent to the amine. |

| H2 (CH-Ar) | 2.15 - 2.05 | ddd | Jtrans ≈ 4.5, Jtrans ≈ 5.0, Jcis ≈ 8.0 | Methine proton adjacent to the aromatic ring. |

| NH₂ | 1.60 - 1.20 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration-dependent.[9] |

| H3a (CH₂) | 1.10 - 1.00 | ddd | Jgem ≈ -5.0, Jcis ≈ 7.5, Jtrans ≈ 5.0 | Methylene proton cis to the aromatic ring. |

| H3b (CH₂) | 0.95 - 0.85 | ddd | Jgem ≈ -5.0, Jcis ≈ 9.0, Jcis ≈ 8.0 | Methylene proton trans to the aromatic ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment (Atom No.) | Predicted δ (ppm) | Notes |

| C-F (C7) | 163 - 160 (d) | Large ¹JCF coupling (~245 Hz). |

| C-ipso (C4) | 138 - 136 (d) | Small ⁴JCF coupling (~3 Hz). |

| C-Ar (C5, C9) | 130 - 128 (d) | ²JCF coupling (~8 Hz). |

| C-Ar (C6, C8) | 116 - 114 (d) | ³JCF coupling (~21 Hz). |

| C1 (CH-N) | 35 - 33 | Carbon bearing the amine group. |

| C2 (CH-Ar) | 30 - 28 | Carbon bearing the aryl group. |

| C3 (CH₂) | 18 - 16 | Methylene carbon of the cyclopropane ring. |

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Acquisition: Acquire ¹H, ¹³C, and other necessary spectra (e.g., COSY, HSQC, ¹⁹F) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

D₂O Exchange: To confirm the NH₂ signal, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The NH₂ signal should disappear or significantly diminish.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, the N-H stretching region is highly characteristic.

Predicted IR Absorption Bands

As a primary amine, the compound is expected to show two distinct N-H stretching bands due to symmetric and asymmetric modes.[10][11]

Table 4: Predicted Major IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380 - 3360 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3310 - 3290 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic & Cyclopropyl C-H |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Cyclopropyl C-H |

| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1515 - 1505 | Strong | C=C Stretch | Aromatic Ring |

| 1230 - 1210 | Strong | C-F Stretch | Aryl-Fluoride |

| 1180 - 1150 | Medium | C-N Stretch | Aliphatic Amine |

| 900 - 675 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

| 840 - 820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Experimental Protocol: Acquiring an IR Spectrum (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular ion (M⁺˙) peak is expected at an odd m/z value, consistent with the nitrogen rule for a molecule containing a single nitrogen atom.[12][13] The base peak is likely to result from α-cleavage, the most favorable fragmentation pathway for amines.[13][14]

Table 5: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 151 | [C₉H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₉H₉FN]⁺ | M-1; Loss of a hydrogen atom from the amine or cyclopropane ring. |

| 122 | [C₈H₇F]⁺ | Loss of •CH₂NH₂ radical via cleavage of the C1-C2 bond. |

| 109 | [C₆H₄F-CH]⁺ | Tropylium-like ion from rearrangement of the fluorophenylcyclopropyl cation. |

| 96 | [C₆H₅F]⁺ | Loss of cyclopropylamine radical. |

| 30 | [CH₂NH₂]⁺ | α-cleavage; cleavage of the C1-C2 bond to form a stable iminium ion. This is a highly probable and potentially abundant fragment. |

Caption: Predicted primary fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet or direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. Key identifying features include:

-

¹H NMR: A complex, high-field multiplet system for the three distinct cyclopropyl protons and characteristic splitting for the 1,4-disubstituted aromatic ring.

-

IR: Two medium-intensity N-H stretching bands (~3380-3290 cm⁻¹) and a strong C-F stretch (~1220 cm⁻¹).

-

MS: An odd-numbered molecular ion at m/z 151 and a likely base peak at m/z 30 resulting from α-cleavage.

This guide provides a predictive but robust framework for researchers to confirm the identity and purity of this valuable chiral building block, ensuring the integrity of its downstream applications in drug development and chemical synthesis.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Stewart, J. J. P., et al. (1962). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

- Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

Pharmaffiliates. This compound hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Doc Brown's Chemistry. Mass spectrum of cyclopropane. Retrieved from [Link]

-

TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Reddit. (2020, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1H NMR spectrum [chemicalbook.com]

- 2. CAS # 376608-71-8, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate, (alphaR)-alpha-Hydroxybenzeneacetic acid compd. with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, Ticagrelor impurity E - chemBlink [chemblink.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-amine hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Cyclopropylamines

Introduction

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety and the element fluorine represent two of the most powerful tools for sculpting the properties of bioactive molecules. The cyclopropane ring, a strained three-membered carbocycle, offers a rigid scaffold that can act as a bioisostere for various functional groups, influencing molecular conformation, lipophilicity, and metabolic stability.[1][2][3] Concurrently, the strategic incorporation of fluorine, the most electronegative element, has become a cornerstone of drug design, profoundly altering a molecule's electronic character, pKa, metabolic fate, and binding interactions.[4][5][6][7]

The convergence of these two motifs gives rise to fluorinated cyclopropylamines, a class of compounds that has garnered significant interest for its potential to unlock novel pharmacological profiles.[8][9][10] This guide provides a comprehensive exploration of the discovery and history of these unique structures, charting their synthetic evolution, detailing their impact on drug-like properties, and showcasing their application in the development of therapeutic agents. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: Rationale for Merging Fluorine and Cyclopropylamines

The decision to merge a fluorine atom with a cyclopropylamine structure was not serendipitous but rather a rational design strategy aimed at synergizing the unique benefits of each component. The inherent strain of the cyclopropane ring enhances the reactivity of adjacent functional groups, while its rigid nature provides a level of conformational constraint that is highly desirable in drug design.[2] Fluorination introduces potent electronic effects that can dramatically modulate the physicochemical properties of a molecule.[7][11]

The primary motivations for this molecular fusion can be summarized as follows:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the neighboring amine group through a negative inductive effect.[6][12] This fine-tuning of basicity is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can effectively block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4][7][13]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.[14][15]

-

Conformational Control: The interplay between the rigid cyclopropane scaffold and the stereoelectronic effects of fluorine substitution can lock the molecule into a specific, biologically active conformation, improving selectivity for the intended target.[9][11][15]

-

Lipophilicity Tuning: Fluorination can alter a molecule's lipophilicity (logP), a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. While often increasing lipophilicity on aromatic systems, its effect on aliphatic systems like cyclopropanes can be more nuanced, offering a handle for precise ADME optimization.[6][9]

These anticipated benefits created a compelling case for the synthesis and investigation of fluorinated cyclopropylamines, paving the way for the development of novel synthetic methodologies.

The Synthetic Odyssey: From Concept to Reality

The construction of the fluorinated cyclopropylamine scaffold has evolved significantly, with chemists developing increasingly sophisticated methods to control stereochemistry and introduce varying degrees of fluorination.

Monofluorinated Cyclopropylamines

The introduction of a single fluorine atom onto the cyclopropane ring required the development of stereoselective cyclopropanation techniques. A notable early strategy involves the transition metal-catalyzed cycloaddition of a diazo compound to an aromatic vinyl fluoride.[4]

A key approach involves the copper(I)-catalyzed cyclopropanation of α-fluorostyrene with ethyl diazoacetate.[16] This method provides access to diastereopure fluorinated cyclopropanecarboxylates, which can then be converted to the corresponding amines. The synthesis of fluorinated phenylcyclopropylamine analogues as potent monoamine oxidase (MAO) inhibitors demonstrated the pharmacological potential of this class.[17]

Experimental Protocol: Synthesis of a Monofluorinated Cyclopropylamine Precursor [4][16]

-

Cyclopropanation: To a solution of α-fluorostyrene (1.0 eq) and a chiral copper(I)-bis(oxazoline) complex (5 mol%) in a suitable solvent (e.g., dichloromethane) at 0 °C, a solution of ethyl diazoacetate (1.1 eq) in the same solvent is added dropwise over 2 hours.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the diastereomeric ethyl 2-fluoro-2-phenylcyclopropanecarboxylates.

-

Reduction: The separated ester diastereomer is dissolved in anhydrous tetrahydrofuran (THF) and treated with lithium aluminum hydride (LiAlH4) (1.5 eq) at 0 °C. The mixture is stirred for 2 hours and then quenched sequentially with water, 15% NaOH solution, and water.

-

Amine Conversion (via Curtius Rearrangement): The resulting alcohol is oxidized to the corresponding carboxylic acid. The acid is then converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate, followed by hydrolysis to afford the target monofluorinated cyclopropylamine.

Caption: Workflow for Monofluorinated Cyclopropylamine Synthesis.

Difluorinated Cyclopropylamines

The synthesis of gem-difluorocyclopropylamines often relies on the [2+1] cycloaddition of difluorocarbene (:CF2) with an appropriate alkene.[18] Difluorocarbene can be generated from various precursors, with the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) being a classic and effective method.[4] This chemistry is central to the synthesis of key pharmaceutical intermediates. For instance, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a crucial building block for the antiplatelet drug ticagrelor, is synthesized via a route that involves a diastereoselective difluorocyclopropanation step.[19][20]

Caption: General Synthesis of gem-Difluorinated Cyclopropylamines.

Trifluoromethylated Cyclopropylamines

Introducing the trifluoromethyl (CF3) group, a prevalent motif in pharmaceuticals, presents unique challenges. Early methods were often limited in scope and stereocontrol.[1] A significant breakthrough came with the development of copper- and rhodium-catalyzed enantioselective cyclopropanations using trifluorodiazoethane or related diazo precursors.[1][21][22][23] These methods allow for the highly stereocontrolled synthesis of versatile trifluoromethyl-cyclopropylboronates, which can be readily converted to the desired amines.[1][22] More recently, light-driven metallaphotoredox platforms have emerged, enabling the generation of trifluoromethylated carbenes from stable precursors for use in cyclopropanation reactions.[24]

Experimental Protocol: Enantioselective Synthesis of a Trifluoromethyl-Cyclopropylamine Precursor [1][21][22]

-

Catalyst Preparation: In a glovebox, a copper(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%) and a chiral bisoxazoline ligand (6 mol%) are dissolved in an anhydrous solvent like dichloromethane.

-

Cyclopropanation Reaction: The catalyst solution is cooled to the desired temperature (e.g., -20 °C). The alkene substrate (e.g., an (E)-alkenyl boronate, 1.0 eq) is added, followed by the slow, syringe-pump addition of a solution of 2,2,2-trifluorodiazoethane (CF3CHN2, 1.5 eq) over several hours.

-

Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is concentrated, and the resulting enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronate is purified by flash chromatography.

-

Conversion to Amine: The C–B bond of the boronate can be converted to an amino group through established methods, such as reaction with hydroxylamine-O-sulfonic acid, to yield the target trifluoromethylated cyclopropylamine.

Caption: Enantioselective Synthesis of CF3-Cyclopropylamines.

Impact on Physicochemical and Pharmacological Properties

The true value of fluorination lies in its profound and predictable influence on key molecular properties relevant to drug discovery.

| Property | Non-fluorinated | Monofluorinated | gem-Difluorinated | Trifluoromethylated | Causality & Implication |

| pKa (Amine) | ~8.5 - 9.0 | Lower | Significantly Lower | Markedly Lower | The powerful inductive electron withdrawal by fluorine(s) decreases the electron density on the nitrogen, reducing its basicity.[12] This impacts solubility and receptor binding. |

| Lipophilicity (logP) | Baseline | Variable Increase | Variable Increase | Significant Increase | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability or off-target effects if not balanced.[5][9] |

| Metabolic Stability | Variable | Increased | Increased | Significantly Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by Cytochrome P450s), preventing metabolic degradation at the site of fluorination.[4][13] |

| Dipole Moment | Moderate | Increased | Increased | High | The highly polar C-F bond(s) significantly increases the local and overall molecular dipole moment, influencing solubility and potential for polar interactions with biological targets.[11] |

Case Studies in Drug Discovery and Chemical Biology

The theoretical advantages of fluorinated cyclopropylamines have been borne out in numerous practical applications, leading to the identification of potent and selective bioactive compounds.

-

Monoamine Oxidase (MAO) Inhibitors: An early investigation into the effects of fluorination focused on analogues of tranylcypromine, a well-known MAO inhibitor. The synthesis and evaluation of diastereopure 2-fluoro-2-phenylcyclopropylamines revealed that fluorination could significantly impact inhibitory potency.[17] Notably, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent competitive inhibitor than its non-fluorinated parent compound, tranylcypromine, with the fluorine atom cis to the amino group enhancing activity.[17]

-

Selective Serotonin 5-HT2C Receptor Agonists: A compelling example of rational drug design is the development of fluorinated 2-phenylcyclopropylmethylamines as selective 5-HT2C agonists for treating CNS disorders.[4] Starting from a known scaffold, researchers introduced fluorine onto the cyclopropane ring. This strategy led to the identification of potent agonists with high selectivity over the 5-HT2B receptor, a crucial feature for avoiding potential cardiac valvulopathy associated with 5-HT2B agonism.[4] The fluorination was shown to improve drug-like properties without compromising potency.[4]

-

Key Intermediate for Ticagrelor: The difluorinated cyclopropylamine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is not a drug itself but is a vital, high-value intermediate in the synthesis of Ticagrelor.[19][20] Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events. The specific stereochemistry and fluorination pattern of this intermediate are critical for the final drug's activity and safety profile.

-

A Cautionary Tale: PARG Inhibitors: The development of inhibitors for poly(ADP-ribose) glycohydrolase (PARG) highlights that fluorination, while often beneficial, is not a universal solution. In an attempt to improve the metabolic profile of a series of quinazolinedione-based PARG inhibitors, researchers introduced a fluoromethylcyclopropyl amine moiety.[13] While this modification blocked a metabolic "soft spot," it resulted in unexpected in vivo toxicity (ataxia) that was not related to the on-target inhibition of PARG. This case serves as an important reminder that even single-atom modifications can introduce unforeseen toxicophores.[13]

Analytical Characterization Techniques

The unique properties of fluorine necessitate specific analytical approaches for the unambiguous characterization of these molecules.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of characterization. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for analyzing these compounds.

-

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[25][26]

-